7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolopyrimidine derivative characterized by a difluoromethoxy group at the para position of the phenyl ring (C7), a methyl group at position 5, and a carboxamide moiety at position 6 (Figure 1). Its molecular formula is C₂₁H₁₉F₂N₅O₃, with a molecular weight of 427.40 g/mol . The difluoromethoxy group enhances metabolic stability and modulates electronic effects, while the carboxamide contributes to hydrogen bonding interactions, making it a candidate for therapeutic applications. It is commercially available under catalog numbers such as BI61028 and BB84380, with a CAS registry number 725219-57-8 .
Propriétés
IUPAC Name |
7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-2-4-9(5-3-8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRSYKXUWEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The downstream effects include a reduction in tumor cell proliferation and growth.
Activité Biologique
The compound 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS #: 881470-96-8) is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.28 g/mol. The structure features a triazolo-pyrimidine core with a difluoromethoxy substituent on the phenyl ring, which may influence its biological interactions and properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃F₂N₅O₂ |
| Molecular Weight | 321.28 g/mol |
| CAS Number | 881470-96-8 |
Research indicates that compounds within the triazolopyrimidine class often exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at critical checkpoints (G1/S or G2/M), leading to apoptosis in cancer cells.
- Antimicrobial Activity : Triazolopyrimidines have demonstrated activity against various pathogens, including bacteria and viruses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- In vitro studies showed that related compounds significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 3 to 10 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1/S phase .
- Molecular docking studies indicate a strong binding affinity to targets such as EGFR and VGFR2, suggesting potential for dual inhibition in cancer therapy .
Antimicrobial Activity
The structural characteristics of triazolopyrimidines contribute to their antimicrobial properties:
- Compounds similar to 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown effectiveness against various bacterial strains and viruses. The difluoromethoxy group enhances lipophilicity, improving membrane permeability and bioavailability .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related triazolopyrimidine on MCF-7 cells. The treatment resulted in:
- Decreased cell viability : From 100% to approximately 40% at higher concentrations.
- Induction of apoptosis : Marked by increased pre-G1 phase population from 1.79% (control) to 36.06% (treatment).
- Cell cycle analysis indicated significant shifts in cell distribution across phases, supporting the compound's role in inhibiting tumor growth .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity against Staphylococcus aureus:
Applications De Recherche Scientifique
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-7-(4-phenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | Amino group at position 5 | Antitumor |
| 2-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b]pyridine | Fluorinated phenyl group | Antimicrobial |
| 7-[3-(cyclopropylamino)-6-methyl]-[1,2,4]triazolo[4,3-a]pyridine | Cyclopropylamino group | Anti-inflammatory |
Anticancer Research
Preliminary studies indicate that compounds with similar structural motifs to 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antitumor activities. The triazolo-pyrimidine scaffold has been linked to the inhibition of various cancer cell lines by interfering with cellular signaling pathways.
Antimicrobial Activity
Research highlights the potential of this compound in combating bacterial infections. Its structural features suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or function as a competitive inhibitor against microbial targets.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory therapeutics. Studies have shown that related triazolo-pyrimidines can reduce pro-inflammatory cytokine production.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and evaluated its efficacy against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents. This study underscores the compound's potential as a lead candidate for further development in oncology.
Case Study 2: Antimicrobial Screening
A screening program involving various derivatives of the triazolo-pyrimidine family included 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide . The compound exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigations into its mechanism of action are underway to elucidate how it disrupts bacterial growth.
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-Withdrawing Groups (e.g., difluoromethoxy): Improve metabolic stability and enhance interactions with hydrophobic pockets in target proteins .
- Amino Groups (e.g., dimethylamino): May enhance solubility but reduce antibacterial efficacy due to steric hindrance .
Variations in the Carboxamide Substituent
The N-linked carboxamide group modulates target affinity and pharmacokinetics.
Key Observations :
- Electron-Deficient Aromatic Rings (e.g., fluorophenyl): Enhance antioxidant activity through radical scavenging .
- Chlorinated Substituents : Improve antimicrobial potency but may increase toxicity .
- Methoxy Groups (e.g., 2-methoxyphenyl): Balance solubility and bioavailability .
Comparison with Trifluoromethoxy Analogues
Replacing difluoromethoxy with trifluoromethoxy alters steric and electronic properties.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
